Azepan-1-yl(oxan-4-yl)methanone
Description
Azepan-1-yl(oxan-4-yl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a tetrahydropyran (oxane) moiety. These compounds are typically explored as intermediates in pharmaceutical research due to their modular scaffolds, which allow for structural diversification and optimization of drug-like properties .
Properties
IUPAC Name |
azepan-1-yl(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(11-5-9-15-10-6-11)13-7-3-1-2-4-8-13/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYQYRVYUGDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(oxan-4-yl)methanone typically involves the reaction of azepane with oxan-4-one under specific conditions. One common method involves the use of a gold-catalyzed [5+2] annulation reaction, which provides high regioselectivity and good diastereoselectivity . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as gold complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(oxan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketone intermediates.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Azepan-1-yl(oxan-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Azepan-1-yl(oxan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Azepan-1-yl(oxan-4-yl)methanone belongs to a broader class of azepane-based methanones. Key structural analogs include:
- (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone (MW: 236.29): Substitution with a fluorophenyl group increases lipophilicity and may influence receptor binding .
- (azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone (Y050-3064, MW: 261.36): Ethoxy and methyl groups on the phenyl ring improve metabolic stability compared to unsubstituted analogs .
Steric hindrance in related compounds, such as cyclopentyl(1-indole-3-yl)methanone, can suppress ion-mobility peaks due to restricted molecular conformations . This suggests that bulky substituents near the azepane or oxane rings in this compound could similarly affect its spectroscopic or chromatographic behavior.
Physicochemical Properties
The table below compares key parameters of this compound analogs:
Notes:
- Toxicity: Compounds like 1-[4-(azepan-1-yl)-3-fluorophenyl]ethanone exhibit Category 4 acute toxicity (oral, dermal, inhalation), necessitating cautious handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
